7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Medicinal Chemistry Chemical Synthesis Regioisomer Purity

7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 141068-81-7) is a substituted 1,4-benzoxazin-3-one heterocycle bearing a reactive 7-amino group and a 4-methyl substituent on the oxazine nitrogen. It is commercially catalogued as a research chemical and building block, available from multiple suppliers at declared purities of 95–97%.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 141068-81-7
Cat. No. B136598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
CAS141068-81-7
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C1C=CC(=C2)N
InChIInChI=1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3
InChIKeyJVYJTIARQJQCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 141068-81-7) | Procurement-Ready Heterocyclic Building Block


7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 141068-81-7) is a substituted 1,4-benzoxazin-3-one heterocycle bearing a reactive 7-amino group and a 4-methyl substituent on the oxazine nitrogen [1]. It is commercially catalogued as a research chemical and building block, available from multiple suppliers at declared purities of 95–97% . The compound is listed in PubChem (CID 2764460) and is part of the Sigma-Aldrich DiscoveryCPR screening collection for early-stage drug discovery .

Why 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Cannot Be Simply Replaced by Positional Isomers or Unsubstituted Analogs


Within the 1,4-benzoxazin-3-one scaffold, the position of the amino group (5-, 6-, or 7-) and the presence of the N-methyl substituent fundamentally control the compound's electronic character, hydrogen-bonding capacity, and reactivity as a synthetic intermediate. The 7-amino-4-methyl isomer (141068-81-7) possesses a calculated XLogP3 of 0.4, a single hydrogen bond donor (amine), and three acceptors (lactam carbonyl, ring oxygen, amine), which differentiates its solubility and nucleophilicity from the 6-amino-4-methyl analog (CAS 103361-43-9) or the des-methyl 7-amino variant (CAS 26215-14-5) [1]. In patent literature, the 4-methyl-7-amino substitution pattern is explicitly required for constructing specific 7-position-linked derivatives used as USP30 inhibitors and alpha-adrenergic agents, indicating that simple substitution with the 5-amino or 6-amino isomer would fail to yield the same patent-relevant intermediates .

Quantitative Differentiation Evidence for 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one vs. Closest Analogs


Positional Regioisomer Identity: 7-Amino vs. 6-Amino and 5-Amino Substitution Defines Reactivity and Regulatory Status

The target compound bears the primary amine at the 7-position of the benzoxazinone ring. The closest positional isomers—6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-43-9) and 5-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 132522-83-9) [1]—are distinct chemical entities with separate CAS registrations and no documented biological equivalence. In patent US20180086708A1 (USP30 inhibitors), the generic Markush structures explicitly designate the 7-position attachment of the benzoxazinone core to the 1-cyano-pyrrolidine warhead, confirming that the 6-amino or 5-amino isomers cannot serve as direct synthetic equivalents for generating the claimed inhibitors [2]. The 7-amino isomer is further differentiated from the des-methyl analog 7-amino-2H-1,4-benzoxazin-3(4H)-one (CAS 26215-14-5) by the presence of the N-methyl group, which eliminates a hydrogen bond donor site and alters the calculated logP (0.4 vs. ~0.1 estimated for the des-methyl form) [3].

Medicinal Chemistry Chemical Synthesis Regioisomer Purity

Melting Point and Physical Form: Solid-State Handling Advantages Over Lower-Melting Analogs

The target compound exhibits a reported melting point of 141–143 °C . Its comparator, the des-amino analog 4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-84-3), has a significantly lower melting point of 53–59 °C . The 4-methyl-7-nitro precursor (CAS 141068-80-6), from which the target compound is synthesized by nitro reduction, has a reported melting point range of approximately 118–120 °C . The higher melting point of the 7-amino derivative facilitates purification by recrystallization, enables more accurate weighing under ambient conditions, and reduces the risk of phase-related handling issues during automated solid dispensing in high-throughput synthesis workflows.

Chemical Handling Solid-State Characterization Process Chemistry

Synthetic Provenance: Direct Access via Single-Step Nitro Reduction from Well-Characterized Precursor

The synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is documented as a single-step reduction of 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 141068-80-6), using Fe/NH4Cl in EtOH/H2O at 80 °C, as disclosed in patent DE 19802239 . The nitro precursor is itself characterized (CAS 141068-80-6, MW 208.17). This contrasts with the synthesis of the 6-amino isomer, which requires a different nitration-regioisomer precursor not readily accessible from the same 2-amino-5-nitrophenol starting material [1]. The availability of a defined synthetic route with a solid-characterized precursor enables in-house preparation for organizations seeking to avoid single-supplier dependency.

Synthetic Methodology Intermediate Preparation Quality Control

Recommended Procurement Scenarios for 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 141068-81-7)


Synthesis of USP30 Inhibitor Intermediates for Mitochondrial Dysfunction Research

Patent US20180086708A1 and related filings describe 1-cyano-pyrrolidine derivatives as USP30 inhibitors, where the 7-position of the 4-methyl-benzoxazin-3-one scaffold is utilized for attachment of the pyrrolidine warhead [1]. Procuring the correct 7-amino regioisomer (CAS 141068-81-7) is essential for replicating the patent-exemplified synthetic routes. Use of the 6-amino isomer (CAS 103361-43-9) or des-methyl analog (CAS 26215-14-5) would require complete re-validation of the synthetic sequence and may produce analogs outside the patent claims, undermining freedom-to-operate assessments.

Preparation of Alpha-Adrenergic Agent Libraries via 7-Position Derivatization

Patent literature on 6- or 7-(2-imino-2-imidazolidine)-1,4-benzoxazines as alpha-adrenergic agents employs the 7-amino-4-methyl scaffold as a key intermediate for introducing the imidazolidine pharmacophore at the 7-position . The 4-methyl substitution on the oxazine nitrogen is required to prevent additional hydrogen-bonding interactions that would alter receptor subtype selectivity. Researchers building focused libraries for glaucoma or gastrointestinal indications should specify this CAS number to ensure pharmacophore-correct starting material.

Scaffold-Hopping and Fragment-Based Drug Discovery Using the Benzoxazin-3-one Core

The 1,4-benzoxazin-3-one scaffold has been identified as a promising template for antimicrobial [2], mineralocorticoid receptor antagonist, and anti-HIV integrase inhibitor programs. The 7-amino-4-methyl variant provides a single, well-defined amine handle for amide coupling, sulfonamide formation, or reductive amination with diversity elements. Its calculated XLogP3 of 0.4, single H-bond donor, and three H-bond acceptors [3] place it within favorable physicochemical space for fragment elaboration according to the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Procurement of 97% purity material from Aladdin or Sigma-Aldrich enables direct use in parallel library synthesis without additional purification.

Process Chemistry Development and Scale-Up Feasibility Studies

For organizations evaluating the scale-up potential of benzoxazinone-containing candidates, the 7-amino-4-methyl derivative offers the advantage of a documented single-step synthesis from a stable, crystalline nitro precursor (CAS 141068-80-6, mp ~118–120 °C) via catalytic hydrogenation or iron-mediated reduction . The solid, non-hygroscopic nature of the product (mp 141–143 °C) facilitates isolation by filtration or recrystallization and enables accurate analytical characterization by HPLC and NMR. This contrasts with lower-melting benzoxazinone analogs that may oil out during workup, complicating purification and reducing isolated yields.

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